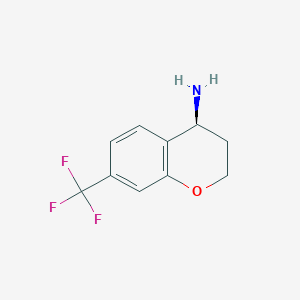

(S)-7-(trifluoromethyl)chroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIPVIZAJIRKM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677271 | |

| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140496-05-4 | |

| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to (S)-7-(trifluoromethyl)chroman-4-amine

This document provides a comprehensive technical overview of this compound (CAS 1140496-05-4), a chiral amine of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven methodologies for its synthesis, analysis, and application.

This compound represents a confluence of two powerful concepts in medicinal chemistry: the privileged scaffold and the strategic use of fluorine. The chroman ring system is a core component of numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing targeted therapeutics.

The introduction of a trifluoromethyl (-CF3) group at the 7-position is a deliberate design choice aimed at enhancing drug-like properties. The -CF3 group is a strong electron-withdrawing moiety that can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can enhance membrane permeability and target engagement.[1][2] The stereospecific amine at the 4-position provides a crucial handle for further chemical elaboration and a key interaction point for biological targets, with the (S)-enantiomer often conferring specific pharmacological activity.

This guide delves into the essential technical aspects of working with this high-value building block, from its stereocontrolled synthesis to its rigorous analytical characterization.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is the foundation for its effective use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | [3][4] |

| CAS Number | 1140496-05-4 | [5][6][7] |

| Molecular Formula | C₁₀H₁₀F₃NO | [4][5][6][8] |

| Molecular Weight | 217.19 g/mol | [4][5][6][8] |

| SMILES | N[C@H]1CCOC2=C1C=CC(C(F)(F)F)=C2 | [5][6] |

| Appearance | Typically an off-white to yellow solid or oil | General Knowledge |

| Storage Conditions | 2-8°C, under inert atmosphere | [6] |

| Precursor Ketone | 7-(Trifluoromethyl)chroman-4-one (CAS: 111141-02-7) | [1][8][9] |

Note: Some physical properties like boiling point and density are primarily reported for the racemic mixture (CAS: 704208-25-3) and should be used as estimates.[8]

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure this compound is a critical process, as biological activity is often confined to a single enantiomer. The primary route is the asymmetric transformation of the prochiral ketone, 7-(trifluoromethyl)chroman-4-one.

Synthetic Workflow Overview

The overall strategy involves two key stages: the synthesis of the chromanone core followed by the stereoselective introduction of the amine functionality.

Sources

- 1. lookchem.com [lookchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-(Trifluoromethyl)chroman-4-amine | C10H10F3NO | CID 46835421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound;CAS No.:1140496-05-4 [chemshuttle.com]

- 7. guidechem.com [guidechem.com]

- 8. 7-(trifluoromethyl)chroman-4-amine | CAS#:704208-25-3 | Chemsrc [chemsrc.com]

- 9. 7-(TRIFLUOROMETHYL)CHROMAN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

(S)-7-(trifluoromethyl)chroman-4-amine molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of (S)-7-(trifluoromethyl)chroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and specificity. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, serving as indispensable building blocks for a vast array of pharmacologically active agents.[1] This guide focuses on this compound, a molecule of significant interest that embodies three critical structural motifs: the rigid and privileged chroman scaffold, a stereochemically defined amine at the C4 position, and a bioisosterically crucial trifluoromethyl group.[2][3][4]

The chroman-4-amine framework has been identified as a powerful structure in the pursuit of treatments for neurodegenerative diseases.[5] The incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] Furthermore, the specific (S)-enantiomer is often the key to unlocking the desired pharmacological activity, as stereochemistry dictates the precise three-dimensional interaction with biological targets.[1]

This document, written from the perspective of a Senior Application Scientist, provides a comprehensive technical exploration of this compound. It moves beyond simple descriptions to delve into the causality behind synthetic strategies and analytical choices. We will dissect the molecule's structure, detail robust protocols for its stereoselective synthesis, outline methods for its rigorous analysis, and discuss its application as a high-value intermediate in drug development.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the foundation upon which all subsequent development is built. The architecture of this compound is a deliberate convergence of features designed to impart specific pharmacological characteristics.

The Core Scaffold: A Privileged Chroman Ring System

The core of the molecule is the chroman (3,4-dihydro-2H-1-benzopyran) ring system. This bicyclic ether is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[4] Its rigid, non-planar conformation helps to reduce the entropic penalty upon binding to a receptor and allows for the precise spatial orientation of its functional groups.

Key Functional Groups and Their Influence

-

(S)-4-Amine: The primary amine at the C4 position is the site of a chiral center. The absolute (S)-configuration is critical, as biological systems are inherently chiral. This specific stereoisomer will interact differently with its target protein than its (R)-enantiomer, often leading to significant variations in efficacy, potency, and toxicology. The amine group itself is a key pharmacophoric feature, capable of forming salt bridges and hydrogen bonds, which are fundamental for anchoring a ligand within a receptor's binding pocket.

-

7-Trifluoromethyl Group: The substitution of a hydrogen atom or methyl group with a trifluoromethyl (-CF3) moiety is a well-established strategy in modern drug design.[3] The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the nearby amine, altering its ionization state at physiological pH. Furthermore, the -CF3 group increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It is also highly resistant to oxidative metabolism, often blocking a potential metabolic soft spot on the aromatic ring and thereby increasing the compound's half-life.[6]

Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure relies on a combination of spectroscopic techniques. The data presented in the table below are predicted or typical values for this class of compound.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₀H₁₀F₃NO | Confirms the elemental composition.[7] |

| Molecular Weight | 217.19 g/mol | A fundamental property for all quantitative work. |

| Predicted LogP | 2.42 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[8] |

| ¹H NMR | See below | Protons on the chroman ring and adjacent to the amine and CF₃ group will have characteristic chemical shifts and coupling patterns, confirming the connectivity. |

| ¹³C NMR | See below | The carbon attached to the CF₃ group will show a characteristic quartet. Other signals confirm the carbon skeleton. |

| ¹⁹F NMR | ~ -62 ppm | A singlet at this chemical shift is a definitive indicator of the CF₃ group. |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H), ~1100-1300 cm⁻¹ (C-F) | Characteristic stretches confirm the presence of the primary amine and the trifluoromethyl group.[9] |

Visualization of Molecular Structure

A clear representation of the molecule's 2D structure is essential for understanding its connectivity and functional group placement.

Caption: 2D structure of this compound.

Section 2: Stereoselective Synthesis Strategies

The synthesis of an enantiomerically pure compound is a critical challenge in pharmaceutical development. The goal is not merely to construct the molecule but to do so with precise control over its stereochemistry, ensuring high enantiomeric excess (e.e.).

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond, tracing its origin back to the corresponding chiral alcohol or, more directly, to the prochiral ketone precursor, 7-(trifluoromethyl)chroman-4-one. This ketone is the key intermediate for asymmetric synthesis.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 7-(Trifluoromethyl)chroman-4-one

The synthesis of the chromanone scaffold is a well-established process, often proceeding via a Friedel-Crafts acylation followed by an intramolecular cyclization.[10]

Protocol: Synthesis of 7-(trifluoromethyl)chroman-4-one

-

Reaction Setup: To a stirred solution of 3-(trifluoromethyl)phenol (1.0 eq.) and 3-chloropropionic acid (1.1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a Lewis acid catalyst such as polyphosphoric acid or triflic acid.

-

Acylation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The causality here is the acid-catalyzed electrophilic acylation of the electron-rich phenol ring. The primary site of acylation is para to the hydroxyl group due to its strong activating and directing effect.

-

Work-up: Quench the reaction by carefully pouring it over ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Cyclization: Wash the combined organic layers with saturated sodium bicarbonate solution. The basic wash serves a dual purpose: it neutralizes the acid catalyst and promotes the intramolecular Sₙ2 reaction (Williamson ether synthesis), where the phenoxide attacks the alkyl chloride to form the pyran ring.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-(trifluoromethyl)chroman-4-one.[8]

Asymmetric Synthesis of the (S)-Amine

With the prochiral ketone in hand, the crucial stereocenter can be introduced. Two primary, highly effective strategies are presented below.

Method A: Asymmetric Reductive Amination

This method forms the C-N bond and sets the stereocenter in a single, highly efficient transformation.

Protocol: One-Pot Asymmetric Reductive Amination

-

Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-(trifluoromethyl)chroman-4-one (1.0 eq.) in a dry, non-protic solvent like toluene or THF. Add an ammonia source, such as ammonium formate or a protected amine, and a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.

-

Catalyst Addition: Introduce a chiral catalyst system. A common choice is a transition metal (e.g., Iridium or Rhodium) complexed with a chiral phosphine ligand (e.g., (R)-BINAP). The choice of ligand enantiomer is critical; an (R)-ligand will typically produce one amine enantiomer, while an (S)-ligand produces the other.

-

Reduction: Pressurize the vessel with hydrogen gas (H₂) or use a transfer hydrogenation source like formic acid. The chiral catalyst coordinates to the imine and delivers the hydride from a specific face, leading to the preferential formation of the (S)-amine.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction, perform an aqueous work-up, and extract the product. Purify via column chromatography to isolate this compound.

Method B: Asymmetric Reduction followed by Nucleophilic Substitution

This two-step approach offers excellent stereocontrol and utilizes well-understood, reliable reactions.

Protocol: Enantioselective Reduction (Corey-Bakshi-Shibata Reduction)

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst, such as the (R)-CBS catalyst (10 mol%), in dry THF. The (R)-catalyst is specifically chosen to produce the (S)-alcohol through a predictable transition state model.

-

Borane Addition: Cool the solution to -20 °C to 0 °C and slowly add a borane source (e.g., BH₃·SMe₂ or BH₃·THF, 1.0 eq.). Allow the complex to stir for 15 minutes.

-

Ketone Addition: Slowly add a solution of 7-(trifluoromethyl)chroman-4-one (1.0 eq.) in dry THF to the catalyst-borane complex over 30 minutes. The ketone coordinates to the chiral catalyst, which directs the borane to attack the carbonyl from the less-hindered face, yielding the (S)-alcohol with high enantioselectivity.[11]

-

Quench and Purification: After completion, carefully quench the reaction with methanol, followed by an aqueous work-up. Purify by column chromatography to obtain (S)-7-(trifluoromethyl)chroman-4-ol.

Protocol: Conversion of (S)-Alcohol to (S)-Amine (via Azide)

-

Activation of Alcohol: Dissolve the (S)-7-(trifluoromethyl)chroman-4-ol (1.0 eq.) in dichloromethane. Add a base such as triethylamine (1.5 eq.) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq.) dropwise. This converts the hydroxyl group into a good leaving group (mesylate) with retention of configuration.

-

Nucleophilic Substitution: To the solution containing the mesylate, add sodium azide (NaN₃, 3.0 eq.) in a polar aprotic solvent like DMF. Heat the reaction to 60-80 °C. The azide ion displaces the mesylate via an Sₙ2 reaction. This step proceeds with a complete inversion of stereochemistry. Crucially, to obtain the (S)-amine, one must start with the (R)-alcohol, or use a double-inversion strategy. For this protocol, we assume a method that retains stereochemistry is desired, such as a Mitsunobu reaction with phthalimide followed by hydrolysis, or that the inversion is planned for.

-

Reduction of Azide: The resulting azide is then reduced to the primary amine. A standard and clean method is hydrogenation using a palladium on carbon catalyst (Pd/C) under an atmosphere of H₂.

-

Purification: After filtration of the catalyst and solvent removal, the final this compound can be purified by crystallization or chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. globethesis.com [globethesis.com]

- 3. jelsciences.com [jelsciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H10F3NO | CID 46911908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-(trifluoromethyl)chroman-4-amine | CAS#:704208-25-3 | Chemsrc [chemsrc.com]

- 9. ias.ac.in [ias.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

(S)-7-(trifluoromethyl)chroman-4-amine IUPAC name

An In-Depth Technical Guide to (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the chiral amine, (4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine. While specific research on this exact enantiomer is nascent, this document synthesizes information from related structures to establish its chemical identity, propose a robust synthetic pathway, and outline a strategic research program for evaluating its therapeutic potential. We will delve into hypothesized mechanisms of action and provide detailed, field-proven experimental protocols for its synthesis, characterization, and initial biological screening.

Chemical Identity and Physicochemical Properties

The formal nomenclature for the topic compound is crucial for unambiguous scientific communication. Based on IUPAC rules and data from chemical databases for analogous structures, the correct IUPAC name is (4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine [1][2][3]. The "(4S)" prefix denotes the specific stereochemical configuration at the chiral center, the 4-position of the chroman ring, which is critical for its interaction with biological targets.

The trifluoromethyl (-CF3) group at the 7-position is an electron-withdrawing group that can profoundly influence the molecule's electronic properties and its ability to participate in key binding interactions, while also blocking a potential site of metabolism.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | PubChem |

| Molecular Formula | C10H10F3NO | PubChem[2][3] |

| Molecular Weight | 217.19 g/mol | PubChem[2] |

| CAS Number | Not available for this specific enantiomer. Racemate: 704208-25-3 | PubChem[2] |

| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N | PubChem[2] |

Proposed Synthetic Pathway and Protocol

Synthetic Workflow Diagram

The following diagram outlines the proposed multi-step synthesis. The causality behind this workflow is to first construct the core heterocyclic chromanone ring and then introduce the chiral amine functionality in a controlled manner.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H10F3NO | CID 46911908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

Trifluoromethylated Chromans: A Paradigm Shift in Modulating Biological Activity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the privileged chroman scaffold represents a significant advancement in medicinal chemistry. This guide elucidates the profound impact of trifluoromethylation on the physicochemical and biological properties of chromans, transforming them into highly potent and selective therapeutic candidates. We explore the synthetic methodologies for creating these novel entities, delve into their diverse biological activities—spanning anti-inflammatory, anticancer, and neuroprotective domains—and dissect the underlying mechanisms of action. Through detailed protocols, quantitative data, and pathway diagrams, this document serves as a comprehensive resource for professionals seeking to leverage trifluoromethylated chromans in next-generation drug discovery.

Introduction: The Strategic Role of Trifluoromethylation in Chroman-Based Drug Discovery

The chroman framework, a core component of molecules like α-tocopherol (Vitamin E) and various flavonoids, is a well-established "privileged scaffold" in drug discovery, known for its favorable safety profile and diverse biological activities.[1] However, the evolution of complex diseases necessitates molecular tools with enhanced precision and efficacy. The introduction of the trifluoromethyl (CF3) group, a cornerstone of modern medicinal chemistry, provides this critical edge.[2][3]

The Trifluoromethyl Group: A "Super Substituent"

The CF3 group is not merely a sterically bulky substituent; its unique electronic properties fundamentally alter a molecule's behavior.[4] Its intense electron-withdrawing nature and high lipophilicity can dramatically improve a drug candidate's profile by:

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Improving Membrane Permeability: Increased lipophilicity facilitates passage across biological membranes, including the blood-brain barrier, which is crucial for neurological drug candidates.[5][6]

-

Modulating Acidity/Basicity: The CF3 group can lower the pKa of nearby functional groups, altering ionization states and potentially strengthening interactions with biological targets.[4]

-

Increasing Binding Affinity: The CF3 group can engage in unique, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's binding pocket, leading to enhanced potency.[4]

The synergy between the robust chroman core and the powerful CF3 group creates a class of molecules with immense therapeutic potential, overcoming limitations of parent compounds and unlocking new biological activities.

Synthesis of Trifluoromethylated Chromans: Methodologies and Mechanistic Rationale

The synthesis of trifluoromethylated chromans can be approached through several strategic pathways. The choice of method depends on the desired substitution pattern and the availability of starting materials. Key strategies involve either the late-stage trifluoromethylation of a pre-formed chroman ring or the construction of the ring using a CF3-containing building block.

A particularly efficient modern approach involves the tandem C–H bond trifluoromethylation and annulation of o-hydroxyphenyl enaminones.[7] This method is advantageous as it builds the functionalized chromone core in a single, streamlined process without the need for transition metal catalysts.[7]

Experimental Protocol: Tandem C-H Trifluoromethylation and Chromone Annulation[7]

This protocol describes the synthesis of 3-trifluoromethyl chromones, which are key precursors to trifluoromethylated chromans via subsequent reduction.

Step 1: Reaction Setup

-

To a 25 mL Schlenk tube, add the o-hydroxyphenyl enaminone (0.2 mmol, 1.0 equiv.).

-

Add sodium trifluoromethanesulfinate (CF3SO2Na) (0.4 mmol, 2.0 equiv.).

-

Add potassium persulfate (K2S2O8) (0.4 mmol, 2.0 equiv.).

-

Add a solvent mixture of acetonitrile (MeCN) and water (H2O) in a 1:1 ratio (4 mL).

-

Place a magnetic stir bar in the tube.

Step 2: Reaction Execution

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for the time specified by reaction monitoring (typically 4-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 10 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-trifluoromethyl chromone.

Causality: The use of K2S2O8 as an oxidant is critical; it facilitates the generation of the trifluoromethyl radical (•CF3) from CF3SO2Na. This radical then attacks the enaminone, initiating a cascade that leads to C-H trifluoromethylation followed by intramolecular cyclization to form the stable chromone ring system.[7] This one-pot method is highly efficient and atom-economical.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of 3-trifluoromethyl chromones.

Biological Activities and Mechanisms of Action

Trifluoromethylation of the chroman scaffold unlocks a wide spectrum of potent biological activities.

Anti-inflammatory Activity

While the base chroman structure is known to have anti-inflammatory properties, trifluoromethylation can dramatically enhance potency and introduce novel mechanisms of action.[1]

Case Study: 2-Trifluoromethyl-2H-chromene Ethers as Selective COX-2 Inhibitors A series of 2-trifluoromethyl-2H-chromene ethers have been identified as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[8] One lead compound, E25 , demonstrated an IC50 value of 70.7 ± 4.7 nM against human recombinant COX-2.[8]

Mechanism of Action: These compounds exert their anti-inflammatory effects by directly inhibiting COX-2, which prevents the conversion of arachidonic acid to prostaglandins (like PGE2), key mediators of pain and inflammation.[8] Furthermore, they suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] By preventing NF-κB translocation to the nucleus, these compounds downregulate the expression of pro-inflammatory genes, including COX-2 itself and iNOS.[8] This dual-action mechanism results in potent anti-inflammatory and analgesic effects, with the significant advantage of reduced gastric ulcerogenicity compared to traditional NSAIDs like indomethacin.[8]

Data Presentation: COX-2 Inhibition

| Compound | Target | IC50 (nM) | Reference |

| E25 | Human COX-2 | 70.7 ± 4.7 | [8] |

| Indomethacin | COX-1 / COX-2 | Varies (Potent) | [8] |

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by trifluoromethylated chromans.

Anticancer Activity

The incorporation of a CF3 group has been shown to significantly boost the anticancer potency of flavonoid-type structures.[9] In a compelling example with a structurally related isoxazole, trifluoromethylation increased its activity against MCF-7 breast cancer cells by nearly eightfold compared to its non-fluorinated analog.[10][11]

Mechanism of Action: Trifluoromethylated chromans and related compounds can induce cancer cell death through multiple pathways:

-

Apoptosis Induction: Studies show that these compounds can trigger programmed cell death, a key mechanism for eliminating cancerous cells.[10][11]

-

Inhibition of Store-Operated Ca2+ Entry (SOCE): The influx of calcium through Orai1 channels, a process known as SOCE, is crucial for the migration and metastasis of cancer cells, particularly in triple-negative breast cancer.[12] Trifluoromethylated compounds have been identified as potent inhibitors of this pathway, representing a novel anti-metastatic strategy.[12]

Data Presentation: In Vitro Anticancer Activity

| Compound Class | Cell Line | Activity | Reference |

| Trifluoromethylated Flavonoids | SGC-7901 (Gastric) | Potent Inhibition | [9] |

| Trifluoromethylated Isoxazoles | MCF-7 (Breast) | IC50 = 2.63 µM | [10] |

| Non-fluorinated Isoxazole Analog | MCF-7 (Breast) | IC50 = 19.72 µM | [10] |

| Hydroxy-trifluoromethylpyrazolines | MDA-MB-231 (Breast) | SOCE Inhibition | [12] |

Neuroprotective Effects

The chroman core, famously represented by the vitamin E analog Trolox, possesses intrinsic antioxidant and neuroprotective properties.[13] Trifluoromethylation can enhance these effects, primarily by improving the compound's ability to cross the blood-brain barrier.[5]

Mechanism of Action: Trifluoromethylated compounds can protect neurons from damage through pathways that combat both chronic hypoperfusion and acute excitotoxicity.

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A synthetic trifluoromethylated compound, AE-18, was shown to protect against chronic cerebral hypoperfusion by upregulating BDNF via the PI3K/Akt/CREB signaling pathway.[14] BDNF is essential for neuronal survival, growth, and differentiation, making this a powerful mechanism for treating cognitive decline.[14]

-

Modulation of ERK-CREB Signaling: In models of glutamate-induced excitotoxicity, chromene derivatives have been shown to exert neuroprotection by activating the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival.[15]

Visualization: PI3K/Akt/CREB Neuroprotective Pathway

Sources

- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 2-Trifluoromethyl-2H-chromene ethers: The dual triumph of anti-inflammation and analgesia with minimal ulcer threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Foreword: The Chroman Scaffold as a Privileged Motif in Drug Discovery

An In-depth Technical Guide to the Discovery of Novel Chiral Chroman-4-Amine Derivatives

The chroman-4-one scaffold, a heterocyclic system composed of a benzene ring fused to a dihydropyranone ring, represents a "privileged structure" in medicinal chemistry.[1][2][3] This is not merely due to its prevalence in natural products like flavonoids and tocopherols, but because its rigid, conformationally defined architecture provides an excellent foundation for developing selective therapeutic agents.[4][5] Molecules built upon this core exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7]

A critical evolution in the utility of this scaffold lies in the introduction of a chiral amine at the C4 position. The resulting chiral chroman-4-amine moiety introduces a defined three-dimensional stereocenter, which is paramount for specific molecular recognition of biological targets such as enzymes and receptors.[8] As the pharmacological activity and safety profile of a drug are often dictated by its stereochemistry, the enantioselective synthesis of these derivatives is a cornerstone of modern drug development.[8][9]

This technical guide eschews a conventional review format. Instead, it serves as a strategic manual for researchers, providing a deep dive into the core challenges and field-proven methodologies for the discovery and synthesis of novel chiral chroman-4-amine derivatives. We will explore the causality behind synthetic choices, present detailed experimental protocols, and conceptualize the application of these chiral building blocks in asymmetric catalysis—a testament to their versatility.

The Stereochemical Imperative: Strategies for Asymmetric Synthesis

The central challenge in synthesizing chiral chroman-4-amines is the precise control of the stereocenter at the C4 position. Several strategic pathways have proven effective, each with its own mechanistic rationale and experimental considerations. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the specific stereoisomer required.

dot digraph "Asymmetric_Synthesis_Strategies" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Key strategic pathways for the enantioselective synthesis of chiral chroman-4-amines.

Asymmetric Reductive Amination: The Direct Approach

Asymmetric reductive amination is arguably the most direct and efficient method for converting prochiral chroman-4-ones into chiral amines.[9] This transformation typically involves a two-step, one-pot process: the condensation of the ketone with an amine source to form a prochiral imine (or enamine) intermediate, followed by the stereoselective hydrogenation of the C=N double bond using a chiral catalyst.

Causality of Experimental Design: The success of this method hinges on the design of the chiral catalyst. Transition metal complexes, particularly those of Iridium and Rhodium, featuring chiral phosphine ligands, are highly effective.[9][10] The chiral ligand creates a specific three-dimensional pocket around the metal center. The imine substrate can only coordinate to the metal in a sterically favored orientation, forcing the hydride (from H₂) to add to one specific face of the C=N bond, thereby establishing the desired stereocenter. The choice of ligand, solvent, and pressure are critical parameters that must be optimized to achieve high enantioselectivity (ee).[9]

Organocatalysis: Metal-Free Stereocontrol

Organocatalysis offers a powerful metal-free alternative for constructing chiral chroman frameworks.[11] These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation. For instance, a chiral secondary amine catalyst, such as a prolinol ether, can activate an aldehyde via enamine formation. This enamine can then react with a substrate like an o-hydroxynitrostyrene in a stereoselective Michael addition, initiating a cascade that ultimately forms the chiral chroman ring system with functional groups amenable to conversion into an amine.[12]

Trustworthiness Through Mechanism: The stereochemical outcome is controlled by the catalyst's ability to shield one face of the enamine intermediate, directing the electrophile to attack from the opposite, less-hindered face. This method is self-validating as the stereochemistry of the catalyst directly translates to the stereochemistry of the product, often with predictable outcomes based on established catalytic models.[11]

From Chiral Synthon to Chiral Catalyst: A Case Study

The value of (S)- or (R)-chroman-4-amine extends beyond its use as a structural component of a final drug molecule.[13] Its inherent chirality and primary amine functionality make it an excellent starting point for the synthesis of novel organocatalysts.[8][13] Here, we detail the synthesis and prospective application of a bifunctional thiourea organocatalyst derived from (S)-chroman-4-amine.

Expertise in Action: Bifunctional thiourea catalysts are renowned for their ability to activate substrates through a network of non-covalent interactions, primarily hydrogen bonding.[13] The thiourea moiety (N-H groups) acts as a hydrogen-bond donor, activating an electrophile and increasing its reactivity. Simultaneously, a basic site on the catalyst can deprotonate a nucleophile. By tethering a thiourea to the rigid, chiral chroman-4-amine scaffold, we create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

dot digraph "Thiourea_Synthesis" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Synthesis of a chiral thiourea organocatalyst from (S)-chroman-4-amine.

Experimental Protocol 1: Synthesis of (S)-N-(Chroman-4-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol is adapted from the conceptual framework for derivatizing chiral primary amines into thiourea catalysts.[13]

-

Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-chroman-4-amine hydrochloride (1.86 g, 10.0 mmol, 1.0 equiv).

-

Base Addition: Add anhydrous dichloromethane (CH₂Cl₂) (20 mL) followed by the dropwise addition of triethylamine (Et₃N) (1.67 mL, 12.0 mmol, 1.2 equiv) at 0 °C (ice bath). Stir the resulting suspension for 15 minutes to liberate the free amine.

-

Thiourea Formation: In a separate flask, dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.71 g, 10.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the amine mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure thiourea catalyst as a white solid.

Application in Asymmetric Catalysis: The Michael Addition

The synthesized chiral thiourea catalyst can now be employed to catalyze a stereoselective reaction. The asymmetric Michael addition of a carbon nucleophile (e.g., dimethyl malonate) to an electrophile (e.g., trans-β-nitrostyrene) is a classic benchmark reaction for evaluating such catalysts.[13]

dot digraph "Catalytic_Cycle" { graph [bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 3: Proposed catalytic cycle for the thiourea-catalyzed asymmetric Michael addition.

Experimental Protocol 2: Catalytic Asymmetric Michael Addition

This protocol describes the catalytic use of the newly synthesized thiourea derivative.[13]

-

Catalyst Loading: To a flame-dried reaction vial, add the (S)-chroman-4-amine derived thiourea catalyst (42.0 mg, 0.1 mmol, 10 mol%).

-

Reaction Setup: Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst. Add trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv).

-

Nucleophile Addition: Add dimethyl malonate (137 µL, 1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the consumption of the nitrostyrene by TLC.

-

Purification & Analysis: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield the Michael adduct.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) and a mobile phase of hexane/isopropanol.

Data Presentation: Expected Outcomes

The performance of a novel catalyst is best summarized in a table, allowing for clear comparison and analysis.

| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 10 | 24 | 92 | 85 (S) |

| 2 | 5 | 24 | 88 | 84 (S) |

| 3 | 1 | 48 | 75 | 85 (S) |

| 4 | 10 (at 0 °C) | 48 | 85 | 91 (S) |

Table 1: Hypothetical results for the asymmetric Michael addition catalyzed by the (S)-chroman-4-amine derived thiourea. Data is illustrative.

This data illustrates how systematic variation of reaction parameters (catalyst loading, temperature) can be used to optimize both chemical yield and stereoselectivity. The high enantiomeric excess validates the catalyst's design, confirming that the chiral information from the chroman-4-amine scaffold is effectively transferred to the product.

Conclusion and Future Outlook

The discovery of novel chiral chroman-4-amine derivatives is a vibrant and critical area of research. This guide has demonstrated that the journey from a simple prochiral ketone to a valuable, enantiopure building block is a multi-stage process rooted in a deep understanding of stereoselective synthesis. We have moved beyond simple synthesis to showcase the true potential of these molecules as synthons for creating sophisticated organocatalysts.

The principles and protocols outlined herein—from asymmetric reductive amination to the rational design and application of a chiral catalyst—provide a robust framework for researchers. The future of this field lies in the continued development of more efficient and selective catalytic systems, the expansion of the substrate scope, and the exploration of these novel chiral amines in the synthesis of next-generation therapeutics. The chroman-4-amine core, with its defined stereochemistry and versatile functionality, is poised to remain a truly privileged scaffold in the quest for new medicines.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. [Link]

-

Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Globe Thesis. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. ScienceDirect. [Link]

-

Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. ResearchGate. [Link]

-

Examples of bioactive chroman-4-ones. ResearchGate. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]

-

Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globethesis.com [globethesis.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Screening of 7-Substituted Chroman-4-Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Specifically, substitutions on the chroman ring system can significantly influence their therapeutic properties.[4] This technical guide provides a comprehensive, in-depth workflow for the in silico screening of a virtual library of 7-substituted chroman-4-amines. We will utilize a structure-based drug design approach, focusing on a specific, high-value therapeutic target to identify promising lead candidates. This guide will detail the entire computational pipeline, from target selection and ligand library preparation to molecular docking, post-screening analysis, ADMET prediction, and molecular dynamics simulations. Each step is explained with the underlying scientific rationale, providing a robust framework for modern computational drug discovery.[5][6][7]

Part 1: Introduction & Strategic Foundations

The Therapeutic Promise of Chroman Scaffolds

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of many natural products and synthetic molecules with significant medicinal value.[1] Derivatives such as chroman-4-ones and chroman-4-amines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[8][9][10] The rigid structure of the chroman ring system, combined with the versatility of substitutions, makes it an excellent scaffold for designing novel therapeutic agents.[4]

Rationale for 7-Position Substitution

Structure-activity relationship (SAR) studies on chroman derivatives have shown that the nature and position of substituents on the aromatic ring are crucial for biological activity. While various positions have been explored, substitution at the 7-position has been shown to modulate the electronic and steric properties of the molecule, which can significantly impact binding to biological targets. For instance, some studies have shown that 7-substituted chromone derivatives can act as potent anti-inflammatory and analgesic agents.[11] This provides a strong rationale for focusing a discovery campaign on a library of 7-substituted analogs.

The In Silico Screening Paradigm

The journey from a chemical concept to a marketable drug is long and costly, with high attrition rates.[12] In silico drug discovery, which uses computational methods to analyze and predict the behavior of molecules, has become an indispensable tool to accelerate this process.[7][13] Virtual screening, a key component of this paradigm, allows for the rapid evaluation of large libraries of compounds against a biological target, a task that would be prohibitively expensive and time-consuming with traditional high-throughput screening (HTS) alone.[14] By prioritizing a smaller, more promising subset of molecules for synthesis and experimental testing, in silico methods significantly improve the efficiency of drug discovery.[15]

Part 2: The In Silico Screening Workflow: A Step-by-Step Guide

This section details the comprehensive workflow for the in silico screening of 7-substituted chroman-4-amines.

Caption: A generalized workflow for in silico drug discovery.

Target Identification and Preparation

The success of a structure-based virtual screen is highly dependent on a well-defined biological target. Based on the known neuroprotective potential of the chroman scaffold, Monoamine Oxidase B (MAO-B) is selected as a high-value target for this study. MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[8]

Experimental Protocol: Target Preparation

-

Obtain Protein Structure: Download the crystal structure of human MAO-B from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2V5Z . This structure is co-crystallized with a known inhibitor, which helps to define the active site.

-

Prepare the Receptor:

-

Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).

-

Remove all water molecules and non-essential heteroatoms.

-

Separate the protein chain from the co-crystallized ligand and any cofactors (in this case, FAD). The original ligand can be used later to define the binding site.

-

Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Assign partial charges using a force field such as AMBER or CHARMM.

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

Ligand Library Design and Preparation

A focused library of 7-substituted chroman-4-amines will be created. The choice of substituents should aim for chemical diversity, including electron-donating groups, electron-withdrawing groups, and groups with varying steric bulk.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the core chroman-4-amine scaffold and a diverse set of substituents for the 7-position using a chemical drawing tool (e.g., ChemDraw or MarvinSketch). Example substituents could include: -F, -Cl, -Br, -CH3, -OCH3, -CF3, -CN, -NO2.

-

3D Structure Generation: Convert the 2D structures into 3D conformers using software like Open Babel or the RDKit.

-

Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation. This is crucial for realistic docking. Use a force field like MMFF94.

-

File Format Conversion: Save the prepared ligands in the PDBQT format, which includes partial charges and torsional information required for docking with AutoDock Vina.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[16][17]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Define the Binding Site: The binding site is defined as a "grid box" centered on the position of the co-crystallized ligand in the original PDB structure. A typical grid box size is 25x25x25 Å to allow for sufficient rotational and translational freedom for the ligands.

-

Run Virtual Screening: Use AutoDock Vina to dock each ligand from the prepared library into the defined binding site of the MAO-B receptor. This is an automated process that can be scripted for high-throughput screening.

-

Collect Results: For each ligand, Vina will generate several possible binding poses and a corresponding binding affinity score in kcal/mol. The most negative score represents the most favorable predicted binding.

Post-Screening Analysis and Hit Selection

The output of the virtual screen is a ranked list of compounds. The goal is to select a smaller subset of "hits" for further analysis.

-

Rank by Score: Initially, rank all compounds by their predicted binding affinity. A common threshold for initial hits is a score of -7.0 kcal/mol or better.

-

Visual Inspection: This is a critical step. Visually inspect the binding poses of the top-ranked compounds. A promising hit should exhibit key interactions with important active site residues. For MAO-B, this includes interactions with the FAD cofactor and key tyrosine residues.

-

Clustering and Diversity: Ensure that the selected hits are not all structurally similar. Choose a diverse set of compounds that represent different chemical scaffolds and binding modes.

Caption: Key interactions in a ligand-protein complex.

Part 3: In-Depth Characterization of Promising Candidates

ADMET Prediction

A compound with high binding affinity is not necessarily a good drug candidate. It must also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[18][19][20] Early prediction of these properties helps to avoid costly failures later in development.[12][21]

Experimental Protocol: ADMET Prediction with SwissADME

-

Access the Server: Use a free web-based tool like SwissADME.

-

Input Structures: Input the SMILES strings of the top 20-30 hit compounds.

-

Analyze Results: The server will predict a wide range of properties. Pay close attention to:

-

Lipinski's Rule of Five: A measure of drug-likeness.

-

Gastrointestinal (GI) Absorption: High is desirable for oral drugs.

-

Blood-Brain Barrier (BBB) Permeation: Essential for drugs targeting the central nervous system, like MAO-B inhibitors.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

PAINS Alerts: Flags problematic functional groups.

-

Table 1: Hypothetical ADMET Prediction Data for Top Candidates

| Compound ID | Binding Affinity (kcal/mol) | GI Absorption | BBB Permeant | Lipinski Violations | PAINS Alerts |

| CH-001 | -9.5 | High | Yes | 0 | 0 |

| CH-007 | -9.2 | High | Yes | 0 | 0 |

| CH-015 | -8.8 | High | No | 0 | 0 |

| CH-023 | -8.5 | Low | Yes | 1 | 0 |

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations can assess the stability of the ligand-protein complex over time.[22][23] This provides a more realistic view of the interactions in a dynamic physiological environment.

Conceptual Protocol: MD Simulation with GROMACS

-

System Setup: Place the top-ranked ligand-protein complex from docking into a simulation box. Solvate the box with a realistic water model (e.g., TIP3P).

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

-

Production Run: Run the simulation for a period of 50-100 nanoseconds, saving the trajectory at regular intervals.

-

Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein. A stable RMSD indicates a stable binding pose. You can also analyze specific interactions, like hydrogen bonds, over the course of the simulation.

Part 4: Data Synthesis and Future Directions

The final step is to synthesize all the computational data to select the most promising candidates for experimental validation. A good candidate will have:

-

A high predicted binding affinity.

-

A stable binding pose with key interactions in the active site.

-

A favorable predicted ADMET profile, including BBB permeation.

-

A stable complex as demonstrated by MD simulations.

Based on this integrated analysis, a final list of 3-5 top candidates should be selected for chemical synthesis and subsequent in vitro enzymatic assays to confirm their inhibitory activity against MAO-B. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

-

Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

-

Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

-

(2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162. [Link]

-

Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog. [Link]

-

Digital Chemistry. (n.d.). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. Digital Chemistry. [Link]

-

(2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Recent Patents on Anti-Infective Drug Discovery. [Link]

-

Demir-Kavuk, O., & Trosset, J. Y. (2021). Towards the routine use of in silico screenings for drug discovery using metabolic modelling. Computational and Structural Biotechnology Journal, 19, 4129-4141. [Link]

-

Rincon, D. A. (2015). Computational Methods Applied to Rational Drug Design. Vitae, 22(1), 9-16. [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

-

Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. OUCI. [Link]

-

YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

BioSolveIT. (n.d.). In Silico Drug Screening. BioSolveIT. [Link]

-

Patsnap. (2025). What is in silico drug discovery?. Patsnap Synapse. [Link]

-

LibreTexts. (n.d.). Virtual Screening using Molecular Docking Simulation. LibreTexts Chemistry. [Link]

-

(2020). Molecular Docking As Virtual Screening Method for Modern Drug Discovery. International Journal of Research and Analytical Reviews. [Link]

-

Dai, H., et al. (2022). Molecular docking-based computational platform for high-throughput virtual screening. Frontiers in Chemistry, 10, 984921. [Link]

-

Gapsar, A., & Byler, K. G. (2018). Practical Considerations in Virtual Screening and Molecular Docking. Methods in Molecular Biology, 1762, 187-206. [Link]

-

Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-21. [Link]

-

Perez-Villanueva, M., et al. (2021). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. ChemistrySelect, 6(48), 13745-13754. [Link]

-

Ronad, P., et al. (2008). Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 341(11), 696-700. [Link]

-

Słoczyńska, K., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1934. [Link]

-

ResearchGate. (2021). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. ResearchGate. [Link]

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

-

Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. [Link]

-

Emami, S., & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 488-504. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. What is in silico drug discovery? [synapse.patsnap.com]

- 14. Virtual Screening using Molecular Docking Simulation – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 15. biosolveit.de [biosolveit.de]

- 16. longdom.org [longdom.org]

- 17. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aurlide.fi [aurlide.fi]

- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 20. fiveable.me [fiveable.me]

- 21. digitalchemistry.ai [digitalchemistry.ai]

- 22. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of (S)-7-(trifluoromethyl)chroman-4-amine: A Technical Guide to Target Identification and Validation

Abstract

(S)-7-(trifluoromethyl)chroman-4-amine is a synthetic molecule featuring a chroman-4-amine scaffold, a privileged structure in medicinal chemistry, and a trifluoromethyl (CF3) group, known to enhance key pharmacological properties. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into the rationale behind selecting potential therapeutic targets based on the known bioactivities of structurally related compounds and the influence of the trifluoromethyl moiety. This document outlines a detailed, multi-pronged approach for target identification and validation, encompassing in-silico, in-vitro, and cell-based experimental workflows. Our objective is to equip scientific teams with the necessary insights and methodologies to systematically uncover and validate the mechanism of action and therapeutic applications of this compound.

Introduction: A Molecule of Interest

The quest for novel therapeutics often begins with compounds that possess structural motifs associated with favorable biological activity. This compound is one such molecule, integrating two key features that warrant a thorough investigation of its pharmacological potential.

The chroman scaffold is a versatile heterocyclic moiety found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Derivatives of the closely related chroman-4-one have shown promise as inhibitors of enzymes like Sirtuin 2 (SIRT2) and Pteridine Reductase 1 (PTR1), implicating them in the treatment of neurodegenerative diseases, cancer, and parasitic infections.[3][4][5] Furthermore, the chroman-4-ylamine core has been explored for its potential to interact with receptors in the brain, particularly in the context of neurological disorders.[6]

The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[7] The CF3 group can significantly improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and improve binding affinity to biological targets through favorable electrostatic interactions.[7][8] Its presence in numerous FDA-approved drugs is a testament to its utility in drug design.[9]

The combination of the chroman-4-amine core with a CF3 group at the 7-position in the (S)-enantiomeric form presents a unique chemical entity with the potential for novel therapeutic applications. This guide will provide a systematic approach to identifying and validating its biological targets.

Potential Therapeutic Arenas and Hypothesized Targets

Based on the known pharmacology of the chroman scaffold and the physicochemical contributions of the trifluoromethyl group, we can hypothesize several promising therapeutic areas for this compound.

Oncology

The chroman-4-one scaffold has been associated with antiproliferative effects in cancer cells.[1][4] Moreover, novel benzamide derivatives of 2-(trifluoromethyl)-4H-chromen-4-one have demonstrated cytotoxic activity against human lung and breast cancer cell lines.[10]

-

Hypothesized Target(s):

-

Sirtuin 2 (SIRT2): A class III histone deacetylase involved in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 has been shown to have antiproliferative effects.[3][4]

-

Receptor Tyrosine Kinases (RTKs): Many chromone-based compounds have been found to inhibit various RTKs involved in cancer cell proliferation and survival.

-

DNA and Topoisomerases: The planar nature of the chroman ring could allow for intercalation with DNA or inhibition of topoisomerase enzymes.

-

Neurodegenerative Diseases

Chroman derivatives have been investigated for their potential in treating neurological disorders.[6] The inhibition of SIRT2 is also a potential therapeutic strategy for neurodegenerative diseases like Parkinson's and Huntington's disease.[3] The enhanced blood-brain barrier permeability afforded by the CF3 group makes this a particularly interesting area of investigation.[8]

-

Hypothesized Target(s):

-

Sirtuin 2 (SIRT2): As mentioned, SIRT2 is a key target in this domain.

-

G-Protein Coupled Receptors (GPCRs): The structural similarity to dopaminergic agents based on the 7-OH-2-(aminomethyl)chroman template suggests potential activity at GPCRs like dopamine or serotonin receptors.[11]

-

Monoamine Oxidase (MAO): Chroman-based structures have been explored as MAO inhibitors for the treatment of depression and Parkinson's disease.

-

Infectious Diseases

Chroman-4-one derivatives have been identified as inhibitors of Pteridine Reductase 1 (PTR1), a key enzyme in trypanosomatid parasites, making them potential candidates for anti-parasitic drugs.[5] The antimicrobial properties of chroman-4-ones have also been reported.[12]

-

Hypothesized Target(s):

-

Pteridine Reductase 1 (PTR1): A primary target for anti-parasitic drug development against Leishmania and Trypanosoma.

-

Bacterial or Fungal Enzymes: The compound could inhibit essential enzymes in various microbial species.

-

A Step-by-Step Guide to Target Identification and Validation

The following sections outline a comprehensive and logical workflow for the systematic investigation of this compound's therapeutic potential.

Phase 1: Broad Spectrum In-Vitro Profiling

The initial step is to cast a wide net to identify the most promising biological activities of the compound. This involves screening against a diverse panel of targets.

Objective: To identify direct molecular targets of this compound.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Target Panels:

-

Kinase Panel: Screen against a broad panel of human kinases (e.g., Eurofins KinaseProfiler™ or similar).

-

GPCR Panel: Screen against a panel of GPCRs, with a focus on dopaminergic and serotonergic receptors (e.g., Eurofins SafetyScreen44™ GPCR panel).

-

Enzyme Panel: Include specific enzymes of interest based on our hypotheses:

-

SIRT1, SIRT2, SIRT3 (e.g., using a commercially available fluorometric assay kit).

-

PTR1 (recombinant enzyme activity assay).

-

MAO-A and MAO-B (e.g., using a commercially available chemiluminescent assay).

-

-

-

Assay Conditions: Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential hits.

-

Data Analysis: Calculate the percent inhibition for each target. A hit is typically defined as >50% inhibition.

Objective: To assess the antiproliferative activity of this compound across a panel of human cancer cell lines.

Methodology:

-

Cell Lines: Select a diverse panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). Include cell lines known to be sensitive to SIRT2 inhibitors (e.g., MCF-7 breast cancer, A549 lung cancer).[4]

-

Cell Culture: Culture cells in their recommended media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

| Screening Panel | Targets Screened | Hit Criteria | Hypothetical Outcome for this compound |

| Kinase Panel | >400 Human Kinases | >50% Inhibition @ 10 µM | Potential hits in the RTK or CMGC families. |

| GPCR Panel | >40 Human GPCRs | >50% Inhibition/Agonism @ 10 µM | Potential activity at D2-like or 5-HT receptors. |

| Enzyme Panel | SIRT1, SIRT2, SIRT3, PTR1, MAO-A/B | >50% Inhibition @ 10 µM | Selective inhibition of SIRT2 and/or PTR1. |

| Cancer Cell Line Panel | NCI-60 or similar | IC50 < 10 µM | Potent and selective activity against specific cancer cell lineages. |

Phase 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Once initial hits are identified, the next phase focuses on confirming these activities and understanding the underlying mechanism.

// Node styles start [label="Initial Hit from Phase 1\n(e.g., SIRT2 Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"];

ic50 [label="Dose-Response Curve\n& IC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; selectivity [label="Selectivity Profiling\n(vs. SIRT1, SIRT3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinetics [label="Enzyme Kinetic Studies\n(e.g., Michaelis-Menten)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cellular_target [label="Cellular Target Engagement Assay\n(e.g., CETSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; downstream [label="Downstream Pathway Analysis\n(e.g., α-tubulin acetylation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

in_vivo [label="In Vivo Target Validation\n(Preclinical Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ic50 [label="Confirm Potency", fontsize=8]; start -> selectivity [label="Assess Specificity", fontsize=8]; ic50 -> kinetics [label="Determine Mode of Inhibition", fontsize=8]; selectivity -> kinetics;

kinetics -> cellular_target [label="Validate in Cellular Context", fontsize=8]; cellular_target -> downstream [label="Confirm Functional Effect", fontsize=8]; downstream -> in_vivo [label="Evaluate Therapeutic Potential", fontsize=8]; } }

Caption: Workflow for Hit Confirmation and MoA Studies.

Objective: To confirm that this compound interacts with its putative target in a cellular environment.

Methodology (Cellular Thermal Shift Assay - CETSA):

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for SIRT2) and treat with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., anti-SIRT2).

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

// Node styles compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; sirt2 [label="SIRT2", fillcolor="#F1F3F4", fontcolor="#202124"]; tubulin [label="Acetylated α-tubulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; microtubule [label="Microtubule Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitosis [label="Mitotic Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges compound -> sirt2 [label="Inhibits", arrowhead="tee", color="#EA4335"]; sirt2 -> tubulin [label="Deacetylates", arrowhead="tee", color="#EA4335"]; tubulin -> microtubule [label="Promotes"]; microtubule -> mitosis; mitosis -> apoptosis; }

Caption: Hypothesized SIRT2 Inhibition Pathway.

Lead Optimization and Future Directions

Should this compound demonstrate promising activity and a validated mechanism of action, the next logical step is lead optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity. Modifications could include:

-

Varying the substitution pattern on the aromatic ring.

-

Modifying the amine functionality.

-

Exploring different stereoisomers.

-

-